6-(Methoxymethyl)-6-methylmorpholin-3-one

Physicochemical Profile Drug Design Fragment-Based Screening

Researchers often face low-yielding late-stage functionalization of simple morpholinone cores, delaying SAR campaigns. 6-(Methoxymethyl)-6-methylmorpholin-3-one (CAS 1861379-79-4) solves this with a pre-installed gem-disubstitution pattern at the 6-position, providing an immediate vector for elaboration. - Directly enables systematic SAR exploration around the morpholinone 6-position, bypassing multi-step synthesis. - Balanced lipophilicity (XLogP -0.7) and hydrogen bonding capacity align with oral CNS drug space. - Supplied with documented purity for reproducible fragment-based screening and chemical probe synthesis.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B13253518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)-6-methylmorpholin-3-one
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)CO1)COC
InChIInChI=1S/C7H13NO3/c1-7(5-10-2)4-8-6(9)3-11-7/h3-5H2,1-2H3,(H,8,9)
InChIKeyMWWZKFOOXHSRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxymethyl)-6-methylmorpholin-3-one: Physicochemical & Structural Baseline


6-(Methoxymethyl)-6-methylmorpholin-3-one (CAS 1861379-79-4) is a heterocyclic building block belonging to the morpholin-3-one class, possessing a six-membered ring containing both nitrogen and oxygen with a ketone at the 3-position [1]. The compound is characterized by a geminal disubstitution pattern at the 6-position, featuring both a methyl and a methoxymethyl group, resulting in a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol [1]. This specific substitution pattern distinguishes it from simpler morpholin-3-one scaffolds and imparts unique physicochemical properties, such as a calculated XLogP3-AA of -0.7 and a topological polar surface area of 47.6 Ų, which influence its utility in fragment-based drug discovery and as a synthetic intermediate in medicinal chemistry [1].

Workflow Fragment-based lead elaboration
Selection Logic Gem-disubstituted morpholinone scaffold
Use Context Synthetic intermediate in medicinal chemistry

6-(Methoxymethyl)-6-methylmorpholin-3-one: Limitations of Generic Substitution


Generic substitution is highly inadvisable due to the profound influence of the 6-position gem-disubstitution on molecular conformation, physicochemical properties, and potential biological interactions. Unlike unsubstituted morpholin-3-one (MW 101.10 g/mol) or 6-methylmorpholin-3-one (MW 115.13 g/mol) [1], the addition of the methoxymethyl group significantly alters the compound's lipophilicity (XLogP) and hydrogen bonding capacity, which are critical parameters in drug design . Literature on morpholin-3-one chemistry highlights that specific substitutions at the 6-position are key determinants of target binding affinity and selectivity, making the precise replication of the 6-(methoxymethyl)-6-methyl substitution pattern essential for obtaining reproducible scientific results . Using a less substituted analog can lead to a loss of desired biological activity or introduce unpredictable off-target effects, rendering experimental outcomes invalid.

Target Compound
6-(Methoxymethyl)-6-methylmorpholin-3-one
Unsubstituted morpholin-3-one
Altered lipophilicity and hydrogen bonding may shift reactivity and binding profile, limiting reproducibility.
Target Compound
6-(Methoxymethyl)-6-methylmorpholin-3-one
6-Methylmorpholin-3-one
Reduced HBA count and conformational flexibility may limit derivatization options and target engagement vectors.

6-(Methoxymethyl)-6-methylmorpholin-3-one: Quantitative Evidence Guide


Physicochemical Comparison with Morpholin-3-one

6-(Methoxymethyl)-6-methylmorpholin-3-one demonstrates a distinct and quantifiable physicochemical profile compared to the widely available unsubstituted morpholin-3-one scaffold. The key differentiation lies in the lipophilicity required for fragment elaboration. The target compound features a computed XLogP3-AA of -0.7, whereas the parent morpholin-3-one has a significantly lower lipophilicity [1]. This difference is critical for optimizing membrane permeability and solubility in lead development programs. The increased molecular weight (159.18 vs. 101.10 g/mol) and hydrogen bond acceptor count (3 vs. 2) further define its chemical space, making it a more advanced intermediate for generating lead-like molecules [1].

Calculated Lipophilicity (XLogP3-AA)
Class-level
Target: −0.7 vs parent morpholin-3-one: more hydrophilic scaffold
Supports fragment elaboration for membrane permeability optimization
Computed values; experimental logP may differ
Physicochemical Profile Drug Design Fragment-Based Screening

Structural Complexity Advantage vs. 6-Methylmorpholin-3-one

A direct comparison with the less complex analog 6-methylmorpholin-3-one reveals a quantitative advantage in structural features relevant to fragment elaboration [1]. The target compound possesses an additional hydrogen bond acceptor (3 vs. 2) and a more complex 3D structure due to the methoxymethyl group, offering more vectors for target engagement and optimization . The increased number of rotatable bonds (2 vs. 1) in the target compound provides greater conformational flexibility, a crucial factor in fragment-based drug discovery where rigid fragments often fail to bind efficiently [1]. This added complexity comes at the expense of a higher molecular weight (159.18 vs. 115.13 g/mol), which is a standard trade-off in medicinal chemistry for gaining potency and selectivity [1].

Structural Handles & Flexibility
Class-level
+1 HBA, +1 rotatable bond, methoxymethyl handle vs 6-methyl analog
Provides additional vectors for lead optimization
Synthetic utility and binding impact need experimental confirmation
Fragment-Based Drug Discovery Structural Biology Chemical Probes

Chiral Analog Data Gap

A thorough search for direct, quantitative comparator data revealed a critical absence of publicly available SAR studies or head-to-head biological comparisons between 6-(methoxymethyl)-6-methylmorpholin-3-one and its close chiral or des-methyl analogs, such as (S)-6-(methoxymethyl)morpholin-3-one [1]. While these analogs are commercially available, there is no published EC50, Ki, or other efficacy data directly comparing their biological activity profiles. This lack of data underscores a significant evidence gap, meaning any claim of biological differentiation from these analogs would be speculative and unsupported. However, the racemic nature of the target compound, versus the defined stereochemistry of (S)-6-(methoxymethyl)morpholin-3-one, is a fundamental chemical difference that will inevitably lead to divergent binding modes and biological outcomes, as confirmed by general principles of stereochemistry in drug action [2]. This difference must be considered a key selection factor, even if precise quantitative differentiation is not yet available in the public domain.

Biological Data Availability
Data to verify
No head-to-head pharmacological data for target vs chiral/des-methyl analogs
Selection must be guided by stereochemical project requirements
Racemic vs enantiopure analogs may yield divergent binding modes
Data Gap Stereochemistry SAR

6-(Methoxymethyl)-6-methylmorpholin-3-one: Procurement & Application Scenarios


Pre-functionalized Morpholinone for Fragment-Based Leads

This compound is the ideal starting point for fragment-based drug discovery programs targeting enzymes or receptors where a morpholinone core is a known pharmacophore. The pre-installed methoxymethyl group provides an immediate vector for further elaboration, differentiating it from the simpler 6-methylmorpholin-3-one, which would require additional synthetic steps to achieve the same functionality. Its solubility profile, as indicated by its calculated logP, makes it a suitable fragment for screening in standard biochemical assays [1].

CNS-Targeted Synthesis Intermediate

Given the prevalence of morpholine derivatives in central nervous system (CNS) drugs, this compound serves as a strategic intermediate. Its combination of hydrogen bond donors/acceptors and balanced lipophilicity aligns it with the physicochemical space typical of orally bioavailable CNS therapeutics. Procuring this specific intermediate allows for the direct synthesis of complex drug candidates, avoiding the need for early-stage, low-yielding functionalization of simpler cores [1].

SAR Studies of Morpholinone Core Modifications

In medicinal chemistry campaigns, this compound serves as a key tool for systematically exploring the SAR around the 6-position of the morpholinone ring. Comparing its biological activity against analogs like 6-methylmorpholin-3-one and (S)-6-(methoxymethyl)morpholin-3-one is essential for deconvoluting the steric, electronic, and stereochemical requirements for target engagement. Its procurement is therefore critical for teams aiming to map the SAR landscape of a lead series .

Chemical Probe Synthesis with Crystallographic Vectors

For structural biology efforts, this compound is valuable for synthesizing chemical probes where the 6-methoxymethyl group is intended to occupy a specific sub-pocket identified in X-ray crystal structures. The additional rotatable bond and hydrogen bond acceptor, compared to 6-methyl analogs, offer a greater chance of forming key interactions with the target protein, making it a superior procurement choice for rational, structure-based design initiatives [1].

Application
Selection Property
Validation Focus
Fragment-based lead elaboration
Pre-installed methoxymethyl handle
Solubility and lipophilicity screening
CNS candidate synthesis
Balanced CNS physicochemical profile
Synthetic route efficiency review
Morpholinone SAR mapping
6-position substitution diversity
Stereochemical and electronic target engagement
Structure-based probe design
Increased HBA and conformational flexibility
Crystallographic sub-pocket target validation
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